

what are the chemical properties of S-(4-ethynylphenyl) ethanethioate

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Compound of Interest

Compound Name: S-(4-ethynylphenyl) ethanethioate

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An In-depth Technical Guide to S-(4-ethynylphenyl) ethanethioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(4-ethynylphenyl) ethanethioate is a sulfur-containing organic compound featuring a terminal alkyne and a thioester functional group. This unique combination of reactive moieties makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules through click chemistry and other coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characteristics, compiled from available chemical literature and databases.

Chemical Properties and Identifiers

S-(4-ethynylphenyl) ethanethioate is a solid at room temperature. While extensive experimental data on its physical properties are not readily available in the public domain, key identifiers and calculated properties have been compiled in Table 1.

Table 1: Chemical and Physical Properties of **S-(4-ethynylphenyl) ethanethioate**

Property	Value	Source
IUPAC Name	S-(4-ethynylphenyl) ethanethioate	-
Synonyms	1-(S-acetylthio)-4-ethynylbenzene, 4-ethynyl-1-acetylsulfanylbenzene, Thioacetic acid S-(4-ethynylphenyl) ester	[1]
CAS Number	170159-24-7	[1]
Molecular Formula	C ₁₀ H ₈ OS	[1]
Molecular Weight	176.24 g/mol	[1]
Appearance	Solid (form not specified)	
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
Calculated PSA	42.37 Å ²	[1]
Calculated LogP	2.3065	[1]

Synthesis

The primary synthetic route to **S-(4-ethynylphenyl) ethanethioate** involves the desilylation of its trimethylsilyl (TMS) protected precursor, S-[4-(trimethylsilylethynyl)phenyl] ethanethioate.

Experimental Protocol: Synthesis of S-(4-ethynylphenyl) ethanethioate[1]

Materials:

- S-[4-(trimethylsilylethynyl)phenyl] ethanethioate (CAS: 170159-17-8)
- Tetrabutylammonium fluoride (TBAF), 1 M solution in tetrahydrofuran (THF)

- Tetrahydrofuran (THF), anhydrous
- Acetic anhydride
- Acetic acid
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

- Dissolve S-[4-(trimethylsilylethynyl)phenyl] ethanethioate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Slowly add one equivalent of TBAF solution (1 M in THF) to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 20 °C) and stir for a short period (around 5 minutes).
- The reaction is quenched by the addition of acetic anhydride and acetic acid.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is then purified by column chromatography on silica gel to yield **S-(4-ethynylphenyl) ethanethioate**.

A reported yield for this synthesis is approximately 96%.^[1]

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for **S-(4-ethynylphenyl) ethanethioate** are not widely published. However, the expected spectral features can be inferred from its structure and comparison with analogous compounds.

- ¹H NMR: Expected signals would include a singlet for the acetyl protons (CH₃), aromatic protons in the para-substituted phenyl ring, and a singlet for the terminal alkyne proton (C≡C-

H).

- ^{13}C NMR: Resonances for the carbonyl carbon of the thioester, the acetyl methyl carbon, the aromatic carbons, and the two sp-hybridized carbons of the ethynyl group are anticipated.
- IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the thioester, the C \equiv C stretch of the terminal alkyne, and the $\equiv\text{C-H}$ stretch.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (176.24 m/z).

Reactivity and Applications in Drug Development

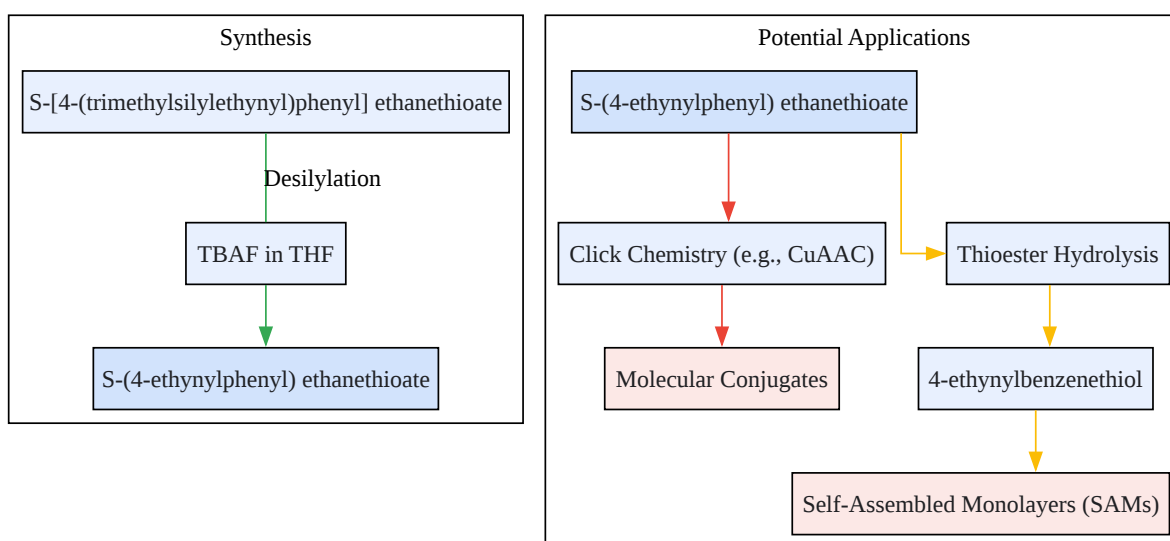
S-(4-ethynylphenyl) ethanethioate possesses two key reactive sites: the terminal alkyne and the thioester.

- Terminal Alkyne: This functional group is highly versatile and can participate in a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." This makes the molecule a useful building block for conjugating to other molecules containing an azide group, such as peptides, proteins, or other small molecules, to create more complex structures. It can also undergo Sonogashira coupling with aryl or vinyl halides.
- Thioester: The thioester group can be hydrolyzed to the corresponding thiol. Thiols are known for their ability to form strong bonds with gold surfaces, making this compound potentially useful in the development of self-assembled monolayers (SAMs) on gold nanoparticles or surfaces for applications in biosensors and drug delivery systems. The thiol can also be used as a nucleophile in various organic reactions.

Due to its utility as a bifunctional linker and its role in the synthesis of more complex molecules, **S-(4-ethynylphenyl) ethanethioate** is a relevant compound for professionals in drug development and medicinal chemistry for the construction of novel therapeutic agents and diagnostic tools.

Logical Relationships and Workflows

Due to the absence of published research on the biological activity or involvement of **S-(4-ethynylphenyl) ethanethioate** in specific signaling pathways, a diagrammatic representation of such is not applicable at this time. The primary role of this compound, based on available information, is as a chemical building block. The logical workflow for its use is outlined below.



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Caption: Synthetic route and potential applications of **S-(4-ethynylphenyl) ethanethioate**.

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References

- 1. Ethanethioic acid, S-(4-ethynylphenyl) ester | lookchem [lookchem.com]

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